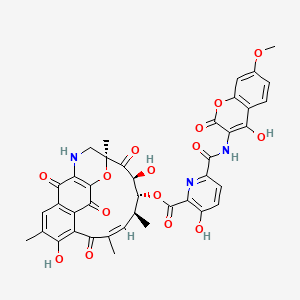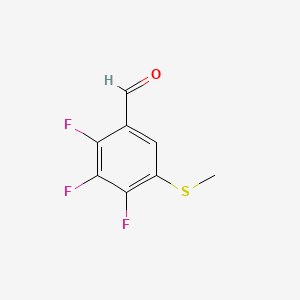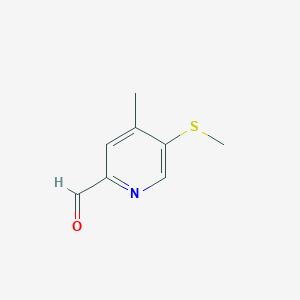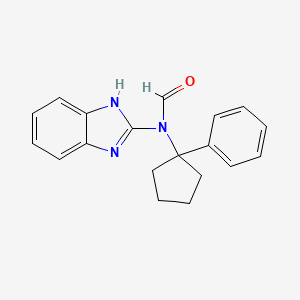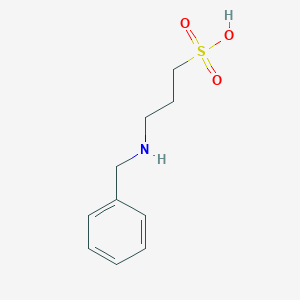
3-(Benzylamino)propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylamino)propane-1-sulfonic acid is an organic compound that features a benzylamino group attached to a propane-1-sulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)propane-1-sulfonic acid typically involves the reaction of benzylamine with 3-chloropropane-1-sulfonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the benzylamine displaces the chlorine atom on the propane-1-sulfonic acid .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylamino)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzylamino compounds .
Applications De Recherche Scientifique
3-(Benzylamino)propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 3-(Benzylamino)propane-1-sulfonic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The sulfonic acid moiety can participate in acid-base reactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffer compound used in biological research.
3-(Cyclohexylamino)propanesulfonic acid (CAPS): Another buffer compound with similar applications.
Uniqueness
3-(Benzylamino)propane-1-sulfonic acid is unique due to its benzylamino group, which imparts distinct chemical properties and potential biological activities compared to other sulfonic acid derivatives .
Propriétés
Numéro CAS |
1138-84-7 |
|---|---|
Formule moléculaire |
C10H15NO3S |
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
3-(benzylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H15NO3S/c12-15(13,14)8-4-7-11-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,12,13,14) |
Clé InChI |
CPPHSWZWNSTFGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
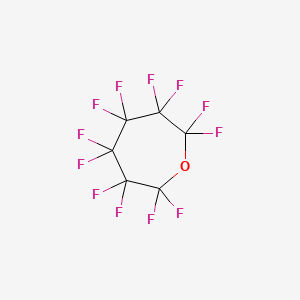
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
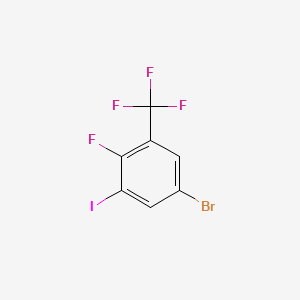
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)

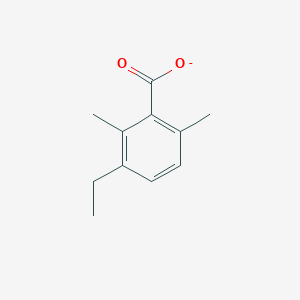
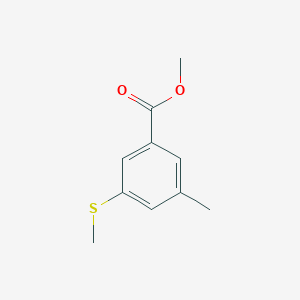
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
